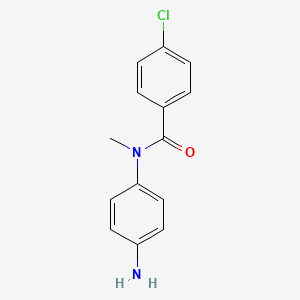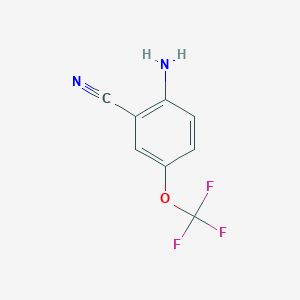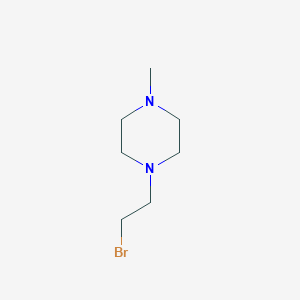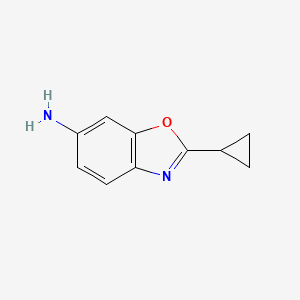
5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
Übersicht
Beschreibung
5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile (5-BO-2-OP-1,2-DH-3-PC) is an organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a nitrogen atom in its ring structure, and is a member of the pyridine class of compounds. 5-BO-2-OP-1,2-DH-3-PC has been studied for its potential uses in drug synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibiotic Application
A key application of related pyridinecarbonitrile derivatives involves their role in the synthesis of complex molecules with potential antibiotic properties. For instance, a method detailed by Okumura et al. (1998) demonstrates the conversion of similar compounds into a central pyridine skeleton useful for synthesizing the macrocyclic antibiotic GE 2270 A. This showcases the compound's utility in creating structures with significant biological activity, particularly in antibiotic development (Okumura et al., 1998).
Fluorescence and Antibacterial Activity
Girgis et al. (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and evaluated their fluorescence properties, along with some displaying considerable antibacterial activity. This suggests potential applications in both biochemical imaging and as therapeutic agents due to their functional properties and antibacterial efficacy (Girgis et al., 2004).
Spectroscopic and Optical Properties
The spectroscopic characterization of similar bromopyridine compounds, as discussed by Vural and Kara (2017), highlights the importance of these compounds in understanding molecular structures through various spectroscopic techniques. Their work emphasizes the role of density functional theory in elucidating the electronic properties of these compounds, offering insights into their potential applications in material science and molecular engineering (Vural & Kara, 2017).
Catalytic Applications in Organic Synthesis
The utility of related pyridinecarbonitriles extends to catalysis, as demonstrated by Mazet and Gade (2001), where derivatives serve as supporting ligands in palladium-catalyzed Suzuki-type C−C coupling reactions. This underscores the compound's significance in facilitating bond-forming processes, crucial for constructing complex organic molecules (Mazet & Gade, 2001).
Environmental and Corrosion Studies
Research by Guan et al. (2017) into the oxidation kinetics of bromophenols suggests that derivatives of bromopyridine can participate in environmental remediation processes, highlighting their role in advancing oxidation technologies for water treatment. Furthermore, studies on corrosion inhibition by Sudheer and Quraishi (2015) indicate these compounds' effectiveness in protecting metals in acidic environments, demonstrating their potential in materials science and engineering (Guan et al., 2017), (Sudheer & Quraishi, 2015).
Eigenschaften
IUPAC Name |
5-bromo-2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O/c12-8-5-7(6-13)11(16)15-10(8)9-3-1-2-4-14-9/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKLDJWXEIJIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C(=O)N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)
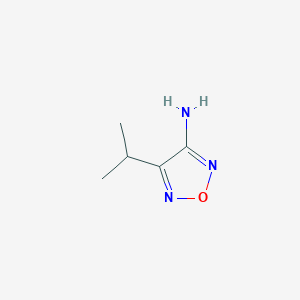

![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)
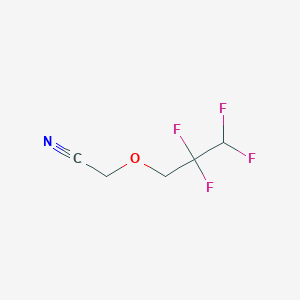
![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)
